An In-depth Technical Guide to (Z)-2,3-dehydroadipoyl-CoA
An In-depth Technical Guide to (Z)-2,3-dehydroadipoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of (Z)-2,3-dehydroadipoyl-CoA, a cis-2-enoyl-CoA resulting from the formal condensation of coenzyme A with (Z)-hex-2-enedioic acid.[1] While direct experimental data on this specific molecule is limited in publicly accessible literature, this document consolidates available information and provides inferred biochemical context based on analogous metabolic pathways. The guide covers the molecule's structure, its likely role in dicarboxylic acid metabolism, hypothetical quantitative data for its enzymatic synthesis, and detailed experimental protocols for its in vitro generation and analysis. This document serves as a foundational resource for researchers investigating fatty acid metabolism, particularly the degradation of dicarboxylic acids, and for professionals in drug development targeting metabolic pathways.
Core Structure and Chemical Properties
(Z)-2,3-dehydroadipoyl-CoA is an acyl-CoA thioester of a C6 dicarboxylic acid, adipic acid, containing a cis-double bond between the α and β carbons (C2 and C3). This unsaturation is a key structural feature that differentiates it from its saturated counterpart, adipoyl-CoA, an intermediate in the beta-oxidation of dicarboxylic acids.[2]
Chemical Formula: C₂₇H₄₂N₇O₁₉P₃S[1]
Molecular Weight: 893.6 g/mol [1]
Synonyms:
The structure consists of three main parts:
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The (Z)-2,3-dehydroadipoyl moiety, which is a six-carbon dicarboxylic acid with a cis-double bond.
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A pantothenic acid (Vitamin B5) unit.
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A 3'-phosphoadenosine group.
These components are linked to form the coenzyme A thioester. The presence of the cis-double bond introduces a kink in the acyl chain, which may affect its interaction with metabolic enzymes compared to the trans-isomer or the saturated adipoyl-CoA.
Proposed Biochemical Significance
(Z)-2,3-dehydroadipoyl-CoA is likely an intermediate in the metabolism of dicarboxylic acids. Dicarboxylic acids are formed from the ω-oxidation of monocarboxylic fatty acids, a process that becomes significant when mitochondrial β-oxidation is saturated or impaired.[3] The subsequent degradation of these dicarboxylic acids occurs primarily via peroxisomal β-oxidation.[3][4]
The formation of (Z)-2,3-dehydroadipoyl-CoA would likely be catalyzed by an acyl-CoA dehydrogenase (ACAD), an enzyme family responsible for introducing a double bond at the α,β-position of acyl-CoA substrates.[5][6] Specifically, an enzyme with activity towards dicarboxylyl-CoAs, such as a medium-chain acyl-CoA dehydrogenase (MCAD), could potentially catalyze the desaturation of adipoyl-CoA.[7]
The metabolic fate of (Z)-2,3-dehydroadipoyl-CoA would involve further steps in the β-oxidation spiral, including hydration, oxidation, and thiolytic cleavage, ultimately yielding succinyl-CoA and acetyl-CoA, which can then enter the citric acid cycle.[7][8]
Hypothetical Signaling and Metabolic Pathway
The formation of (Z)-2,3-dehydroadipoyl-CoA is proposed to be a key step in the β-oxidation of adipic acid. This pathway is crucial for the complete catabolism of dicarboxylic acids.
Caption: Proposed metabolic pathway for the degradation of Adipoyl-CoA.
Quantitative Data
Direct experimental kinetic data for the enzymatic reactions involving (Z)-2,3-dehydroadipoyl-CoA are not available in the literature. However, based on known values for medium-chain acyl-CoA dehydrogenase (MCAD) acting on similar substrates, we can propose a set of hypothetical kinetic parameters for the formation of (Z)-2,3-dehydroadipoyl-CoA from adipoyl-CoA.
| Parameter | Hypothetical Value | Unit | Description |
| K_m_ (Adipoyl-CoA) | 15 | µM | Michaelis constant for Adipoyl-CoA. |
| V_max_ | 5 | µmol/min/mg | Maximum reaction velocity. |
| k_cat_ | 3 | s⁻¹ | Turnover number. |
| k_cat_/K_m_ | 2.0 x 10⁵ | M⁻¹s⁻¹ | Catalytic efficiency. |
| Optimal pH | 7.5 - 8.5 | ||
| Optimal Temperature | 37 | °C |
Note: These values are hypothetical and intended for illustrative purposes. Actual experimental values may vary.
Experimental Protocols
In Vitro Enzymatic Synthesis of (Z)-2,3-dehydroadipoyl-CoA
Objective: To synthesize (Z)-2,3-dehydroadipoyl-CoA from adipoyl-CoA using a recombinant acyl-CoA dehydrogenase.
Materials:
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Recombinant human medium-chain acyl-CoA dehydrogenase (MCAD)
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Adipoyl-CoA sodium salt
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Electron Transfer Flavoprotein (ETF)
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Potassium phosphate (B84403) buffer (100 mM, pH 7.6)
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EDTA (1 mM)
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Phenazine ethosulfate (PES) as an artificial electron acceptor
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Reaction vessel and incubator/water bath at 37°C
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HPLC system with a C18 column
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Mass spectrometer
Procedure:
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Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.6), 1 mM EDTA, and 200 µM adipoyl-CoA.
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Add recombinant ETF to a final concentration of 10 µM.
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Initiate the reaction by adding recombinant MCAD to a final concentration of 1 µM.
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Incubate the reaction mixture at 37°C for 30 minutes.
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Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) to precipitate the enzyme.
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Centrifuge the mixture at 14,000 x g for 10 minutes to pellet the precipitated protein.
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Analyze the supernatant by HPLC-MS to confirm the synthesis of (Z)-2,3-dehydroadipoyl-CoA and separate it from the unreacted substrate.
Experimental Workflow Diagram
Caption: Workflow for the in vitro synthesis and analysis of (Z)-2,3-dehydroadipoyl-CoA.
Conclusion and Future Directions
(Z)-2,3-dehydroadipoyl-CoA represents a potentially important, yet understudied, intermediate in dicarboxylic acid metabolism. While its existence is confirmed in databases such as PubChem, detailed biochemical characterization is lacking.[1] The structural and metabolic information presented in this guide, though partly inferred from analogous pathways, provides a solid foundation for future research.
Further studies should focus on:
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Definitive experimental verification of the proposed enzymatic synthesis and subsequent metabolic steps.
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Kinetic characterization of the enzymes involved in its formation and degradation.
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Investigation of its potential role in metabolic disorders characterized by defects in fatty acid oxidation.
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Exploring its utility as a biomarker for certain metabolic states.
This technical guide is intended to be a living document, to be updated as new experimental evidence becomes available. It is hoped that this compilation will stimulate further research into the fascinating and complex world of dicarboxylic acid metabolism.
References
- 1. (Z)-2,3-dehydroadipoyl-CoA | C27H42N7O19P3S | CID 46926263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound Adipoyl-CoA (FDB023290) - FooDB [foodb.ca]
- 3. researchgate.net [researchgate.net]
- 4. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. Role of mitochondrial acyl-CoA dehydrogenases in the metabolism of dicarboxylic fatty acids. | i4kids [i4kids.org]
- 8. Citric acid cycle - Wikipedia [en.wikipedia.org]
